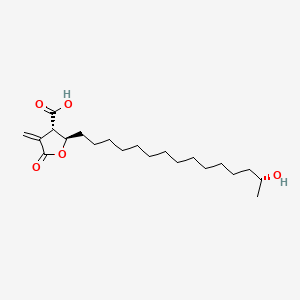

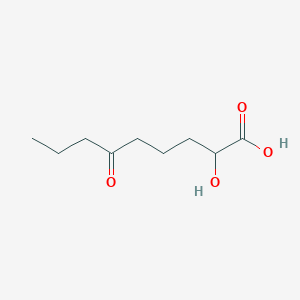

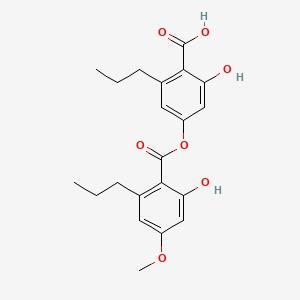

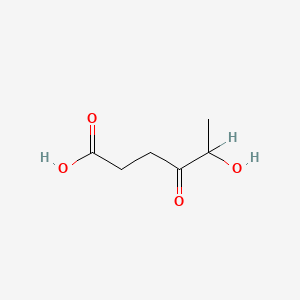

Divaricatic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Divaricatic acid is a carbonyl compound.

科学的研究の応用

Antimicrobial Activity

Divaricatic acid, isolated from the lichen Evernia mesomorpha, demonstrates effective antimicrobial properties. It exhibits significant activity against Gram-positive bacteria such as Bacillus subtilis, Staphylococcus epidermidis, and Enterococcus faecium. Notably, it shows higher efficacy than vancomycin against certain strains and is active against Methicillin-Resistant Staphylococcus aureus (MRSA) and Candida albicans (Oh et al., 2018).

Antiparasitic and Environmental Safety

Divaricatic acid has shown promising results in combating Schistosoma mansoni, a parasitic worm responsible for schistosomiasis. It exhibits high toxicity against both adult snails and embryos of Biomphalaria glabrata, an intermediate host of the parasite. Additionally, it is non-toxic to Artemia salina, indicating a favorable environmental safety profile (Silva et al., 2018a); (Silva et al., 2018b).

Schistosomicidal Effect

Divaricatic acid displays a schistosomicidal effect on adult worms of Schistosoma mansoni. It induces significant changes in motility and causes death and ultrastructural damage to the worms, while being non-toxic to human peripheral blood mononuclear cells (Silva et al., 2021).

Insecticidal Activity

The ether extract from the lichen Ramalina complanata, containing divaricatic acid, shows insecticidal activity against Sitophilus zeamais, a type of maize weevil. It induces mortality and deters feeding, highlighting its potential as a natural insecticide (da Silva et al., 2021).

Cytotoxicity Against Melanoma Cells

Divaricatic acid is one of several phenolic compounds from lichens showing cytotoxic activity against melanoma cells. It demonstrates significant growth inhibitory concentration values, indicating potential use in cancer research (Brandão et al., 2013).

UV Radiation Response in Lichens

Divaricatic acid plays a role in the response of arctic-alpine lichens to ultraviolet radiation. It has been observed in lichens like Ophioparma ventosa, suggesting its significance in UV-screening properties (Bjerke et al., 2002).

Chemotaxonomy in Lichen Species

Divaricatic acid is significant in the taxonomic study of lichen species like Lepraria in North America. Its presence aids in differentiating species and understanding their chemistry and ecology (Lendemer, 2011).

特性

CAS番号 |

491-62-3 |

|---|---|

製品名 |

Divaricatic acid |

分子式 |

C21H24O7 |

分子量 |

388.4 g/mol |

IUPAC名 |

2-hydroxy-4-(2-hydroxy-4-methoxy-6-propylbenzoyl)oxy-6-propylbenzoic acid |

InChI |

InChI=1S/C21H24O7/c1-4-6-12-9-15(11-16(22)18(12)20(24)25)28-21(26)19-13(7-5-2)8-14(27-3)10-17(19)23/h8-11,22-23H,4-7H2,1-3H3,(H,24,25) |

InChIキー |

FSRDIJIAQPSMMR-UHFFFAOYSA-N |

SMILES |

CCCC1=C(C(=CC(=C1)OC)O)C(=O)OC2=CC(=C(C(=C2)O)C(=O)O)CCC |

正規SMILES |

CCCC1=C(C(=CC(=C1)OC)O)C(=O)OC2=CC(=C(C(=C2)O)C(=O)O)CCC |

その他のCAS番号 |

491-62-3 |

同義語 |

2-hydroxy-4-((2-hydroxy-4-methoxy-6-propylbenzoyl)oxy)-6-propylbenzoic acid divaricatic acid |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

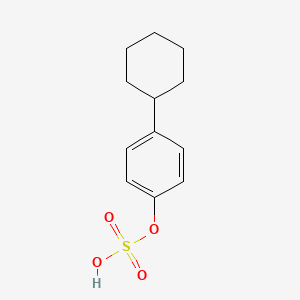

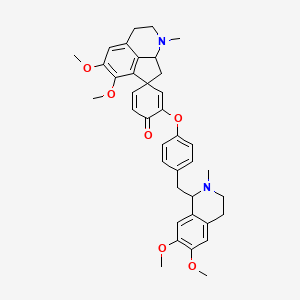

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Methyl-10-(2,3,4,5-tetrahydroxypentyl)-8-(trifluoromethyl)benzo[g]pteridine-2,4-dione](/img/structure/B1205384.png)